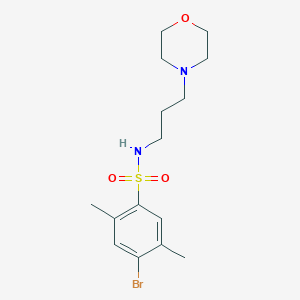
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide, also known as BDBES, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in various types of cancer cells. The inhibition of CA IX has been shown to reduce the growth and metastasis of cancer cells, making BDBES a promising candidate for cancer therapy.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide can be achieved by the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with N-(3-morpholinopropyl)amine.
Starting Materials
4-bromo-2,5-dimethylbenzenesulfonyl chloride, N-(3-morpholinopropyl)amine
Reaction
To a solution of 4-bromo-2,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, add N-(3-morpholinopropyl)amine dropwise at 0°C., Stir the reaction mixture at room temperature for 24 hours., After completion of the reaction, filter the precipitated solid and wash with cold dichloromethane., Dry the product under vacuum to obtain 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide as a white solid.
Mechanism Of Action
The mechanism of action of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide involves the inhibition of CA IX, which is a transmembrane protein that is overexpressed in various types of cancer cells. CA IX plays a crucial role in regulating the pH of cancer cells, which is necessary for their survival and growth. By inhibiting CA IX, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide disrupts the pH regulation of cancer cells, leading to their death.
Biochemical And Physiological Effects
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the expression of various genes involved in cancer cell growth and metastasis, such as matrix metalloproteinases and vascular endothelial growth factor. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been shown to reduce the formation of new blood vessels, which is necessary for the growth and metastasis of cancer cells.
Advantages And Limitations For Lab Experiments
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of CA IX, making it a valuable tool for studying the role of CA IX in cancer cell growth and metastasis. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has some limitations, such as its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells. These limitations must be taken into account when designing experiments using 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide.
Future Directions
There are several future directions for research on 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of CA IX, which could improve the effectiveness of cancer therapy. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer effects of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide, which could lead to the development of new cancer therapies. Additionally, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide could be used in combination with other cancer therapies to improve their effectiveness and reduce their side effects.
Scientific Research Applications
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and renal cell carcinoma. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-bromo-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFDJRHSWOUDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

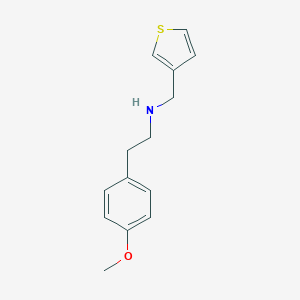
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
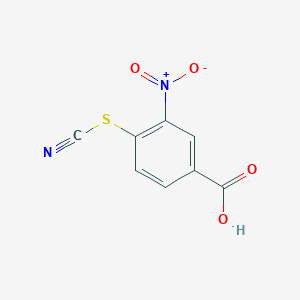
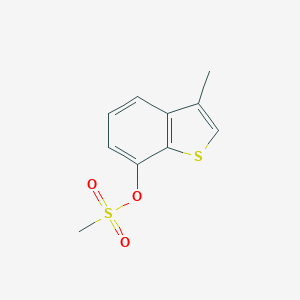
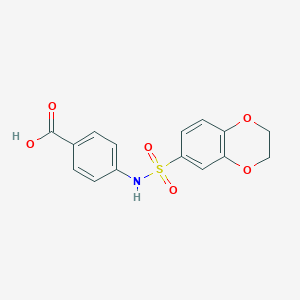
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
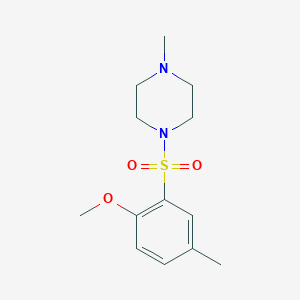
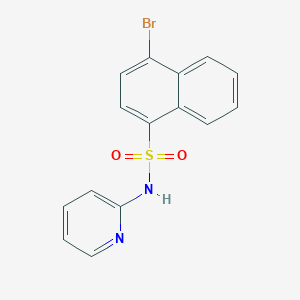
amine](/img/structure/B511356.png)
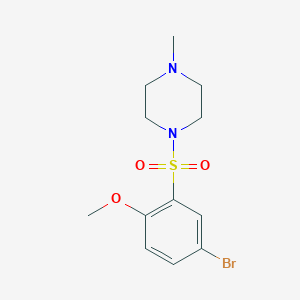
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
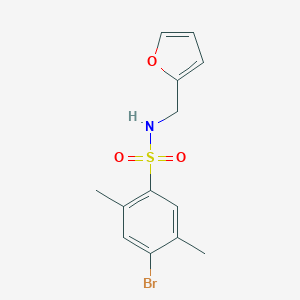
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)